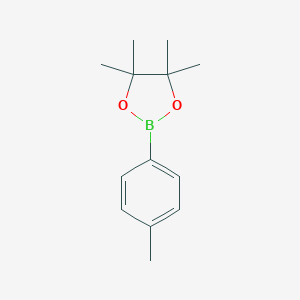

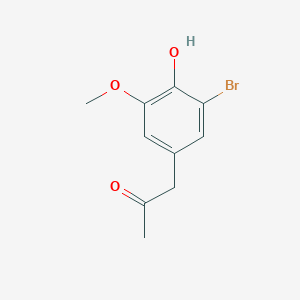

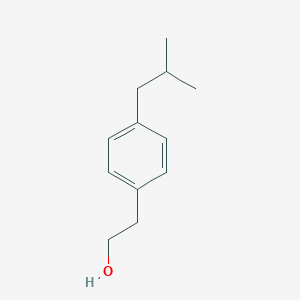

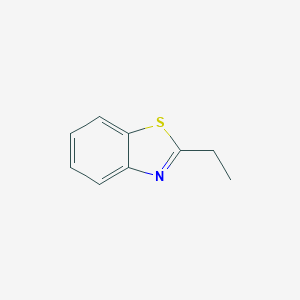

2-(4-(2-Methylpropyl)phenyl)ethanol

Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, such as the Knoevenagel condensation, which has been demonstrated in the synthesis of 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde without a catalyst or solvent (Percino, Chapela, Cerón, Soriano-Moro, & Castro, 2015). This method underscores the feasibility of synthesizing structurally similar compounds through efficient and straightforward reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-(2-Methylpropyl)phenyl)ethanol has been characterized using techniques such as IR, 1H-NMR, and single-crystal X-ray diffraction. For example, the crystal structure of 1-phenyl-2-(2-pyridyl)ethanol shows intermolecular hydrogen bonding that contributes to the stability of the molecular structure (Percino et al., 2015).

Scientific Research Applications

“2-(4-(2-Methylpropyl)phenyl)ethanol” is known as a pharmaceutical impurity standard . It is also referred to as Ibuprofen impurity Q (PhEur), 4-(2-Methylpropyl)benzeneethanol, 4-Isobutylphenylethanol, NSC 69112 .

- Specific Scientific Field : Pharmaceutical Science .

- Summary of the Application : This compound is used as a standard in the pharmaceutical industry. It is particularly used in the quality control and development of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID) .

- Methods of Application or Experimental Procedures : As a standard, it would be used in analytical methods such as High Performance Liquid Chromatography (HPLC) to ensure the quality and purity of ibuprofen. The specific procedures would depend on the exact analytical method used .

- Results or Outcomes : The use of this standard helps ensure the safety and efficacy of ibuprofen by identifying and quantifying impurities. This contributes to the overall quality assurance process in the pharmaceutical industry .

- Respiratory Drugs : This compound is used in the development and quality control of drugs used to treat respiratory conditions .

- Cardiac Drugs and Beta Blockers : It is also used in the development and quality control of cardiac drugs and beta blockers .

- Plant Growth Retardant : Another interesting application of this compound is as a plant growth retardant .

- Fragrance : It is used as a fragrance due to its pleasant smell .

- Metabolite : It is a metabolite of Saccharomyces cerevisiae and Aspergillus, which are types of fungi .

properties

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKUDUSUCXBKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189599 | |

| Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Methylpropyl)phenyl]ethanol | |

CAS RN |

36039-35-7 | |

| Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-69112 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-(2-Methylpropyl)phenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(2-METHYLPROPYL)PHENYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3HYT5801E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)